molecular formula C10H13ClOS B13277070 2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol

2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol

Cat. No.: B13277070
M. Wt: 216.73 g/mol
InChI Key: SLVIUPFQKXFNRO-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol is a chemical compound with the molecular formula C10H13ClOS and a molecular weight of 216.73 g/mol . This compound features a cyclopentane ring substituted with a hydroxyl group and a chlorothiophene moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with cyclopentanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a hydroxyl group and a chlorothiophene moiety provides opportunities for diverse chemical modifications and applications .

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

2-[(5-chlorothiophen-3-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H13ClOS/c11-10-5-7(6-13-10)4-8-2-1-3-9(8)12/h5-6,8-9,12H,1-4H2

InChI Key

SLVIUPFQKXFNRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC2=CSC(=C2)Cl

Origin of Product

United States

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